molecular formula C16H23N2O4P B2394188 4-diethoxyphosphoryl-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine CAS No. 321684-25-7

4-diethoxyphosphoryl-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine

Cat. No. B2394188
CAS RN: 321684-25-7
M. Wt: 338.344
InChI Key: NQRNPBOVCCMLSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-diethoxyphosphoryl-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine, also known as DMDOA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the oxazole family, which is known for its diverse range of biological activities.

Mechanism of Action

The exact mechanism of action of 4-diethoxyphosphoryl-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine is not yet fully understood. However, it is believed to act as a phospholipase A2 inhibitor, which may contribute to its neuroprotective effects. Additionally, 4-diethoxyphosphoryl-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
4-diethoxyphosphoryl-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 4-diethoxyphosphoryl-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine can inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, 4-diethoxyphosphoryl-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine has been shown to have neuroprotective effects, including the ability to reduce oxidative stress and inflammation in the brain. 4-diethoxyphosphoryl-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of 4-diethoxyphosphoryl-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine is its versatility in scientific research. It has been investigated for its potential applications in a variety of fields, including medicinal chemistry, neuroscience, and biochemistry. Additionally, 4-diethoxyphosphoryl-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of 4-diethoxyphosphoryl-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine is its potential toxicity. While it has been shown to be relatively safe in animal studies, further research is needed to fully understand its potential toxic effects in humans.

Future Directions

There are several future directions for research on 4-diethoxyphosphoryl-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine. One area of interest is its potential as a therapeutic agent for the treatment of Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 4-diethoxyphosphoryl-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine and its potential applications in other areas of scientific research. Finally, more studies are needed to fully understand the potential toxic effects of 4-diethoxyphosphoryl-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine and to develop safe dosages for use in humans.

Synthesis Methods

4-diethoxyphosphoryl-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine can be synthesized through a multi-step process that involves the reaction of diethyl phosphite with 4-methylbenzoyl chloride to form 4-methylphenyl diethyl phosphonate. This intermediate is then reacted with ethyl oxalyl chloride to form 4-methylphenyl diethyl (2-oxo-1,3-oxazolidin-5-yl) phosphonate. Finally, the resulting compound is reacted with dimethylamine to form 4-diethoxyphosphoryl-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine.

Scientific Research Applications

4-diethoxyphosphoryl-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, neuroscience, and biochemistry. In medicinal chemistry, 4-diethoxyphosphoryl-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine has been investigated as a potential therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease. In neuroscience, 4-diethoxyphosphoryl-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine has been studied for its effects on the central nervous system, particularly its potential as a neuroprotective agent. In biochemistry, 4-diethoxyphosphoryl-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine has been investigated for its potential as a tool for studying protein structure and function.

properties

IUPAC Name

4-diethoxyphosphoryl-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N2O4P/c1-6-20-23(19,21-7-2)15-16(18(4)5)22-14(17-15)13-10-8-12(3)9-11-13/h8-11H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRNPBOVCCMLSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)C2=CC=C(C=C2)C)N(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-diethoxyphosphoryl-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine

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